(2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid

Catalog No.
S6947137
CAS No.
M.F
C11H13BrN2O2
M. Wt
285.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-...

Product Name

(2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid

IUPAC Name

(2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

InChI

InChI=1S/C11H13BrN2O2/c12-8-3-4-9(13-6-8)7-14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,7H2,(H,15,16)/t10-/m0/s1

InChI Key

BJERVYQRJJJDLB-JTQLQIEISA-N

Canonical SMILES

C1CC(N(C1)CC2=NC=C(C=C2)Br)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)CC2=NC=C(C=C2)Br)C(=O)O
(2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid, also known as 5-bromo-2-pyridine-methyl-l-proline (BrPMPro), is a small molecule that belongs to the category of proline derivatives. Proline derivatives are important in the field of medicinal chemistry, as they have potential therapeutic properties and are beneficial in the development of drugs.
BrPMPro is synthesized by modifying proline into a more stable analogue, which is more resistant to degradation. This modification makes BrPMPro structurally unique and provides it with increased stability, making it a useful target for biological, chemical, and medicinal research.
BrPMPro is a crystalline substance that appears as a white to off-white powder. It is soluble in methanol and dimethyl sulfoxide (DMSO), but less soluble in water. The chemical formula of BrPMPro is C13H15BrN2O2, and its molecular weight is 313.18 g/mol.
BrPMPro can be synthesized using a multi-step process. One of the commonly used methods to synthesize BrPMPro is the Mannich reaction, which involves the reaction of pyridine, formaldehyde, and proline in the presence of strong base. The product is then subjected to bromination, followed by purification and characterization.
The structure of BrPMPro can be analyzed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide precise information about the molecular structure and confirm the identity of the synthesized product.
The analysis of BrPMPro can be carried out using various analytical methods. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of BrPMPro, as it allows for the separation and detection of impurities in the synthesized product. Mass spectrometry (MS), NMR, and IR spectroscopy can also be used to identify and quantify BrPMPro.
BrPMPro has been found to have significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to inhibit nitric oxide (NO) production and induce apoptosis in cancer cells. In addition, BrPMPro has shown neuroprotective effects in animal models of Parkinson's disease.
The toxicity and safety of BrPMPro have been evaluated in preclinical studies. It has been found to have low toxicity, with no significant adverse effects on vital organs and blood chemistry parameters. However, further studies are needed to determine the long-term safety and toxicity of BrPMPro.
BrPMPro has potential applications in the development of therapeutic agents, particularly in the treatment of bacterial and fungal infections, as well as inflammatory and neurodegenerative diseases. It can also be used as a chemical probe to study the biological activities of proline derivatives.
Research on BrPMPro is ongoing, with several studies exploring its potential therapeutic applications. One study investigated the antibacterial properties of BrPMPro against methicillin-resistant Staphylococcus aureus (MRSA) and found it to be effective in inhibiting bacterial growth. Another study showed that BrPMPro has anti-inflammatory effects in macrophages, indicating its potential use in the treatment of inflammatory disorders.
The potential implications of BrPMPro in various fields of research and industry are vast. Its antibacterial and antifungal properties make it a promising candidate for the development of new drugs to combat drug-resistant infections. Its anti-inflammatory and neuroprotective properties suggest its potential use in the treatment of neurodegenerative diseases.
Although BrPMPro has shown promising biological activities, its limitations include its relatively low solubility in water and potential toxicity in high doses. Future research should focus on improving the properties of BrPMPro, such as enhancing its solubility and reducing its toxicity. Additionally, further studies are needed to explore its potential applications in various fields of research and industry.
1. Optimization of the synthesis process to improve the efficiency and yield of BrPMPro.
2. Development of more efficient and safe analytical methods for the detection and quantification of BrPMPro.
3. Investigation of the potential use of BrPMPro in the treatment of other diseases, such as Alzheimer's and Huntington's diseases.
4. Exploration of the use of BrPMPro as a chemical probe to study the biological functions of proline derivatives.
5. Development of BrPMPro-based prodrugs to improve its bioavailability and pharmacokinetic properties.
6. Investigation of the potential use of BrPMPro in combination with other drugs for synergistic effects.
7. Assessment of the safety and toxicity of BrPMPro in long-term studies.
8. Development of BrPMPro-based formulations for topical and oral administration.
9. Exploration of the potential use of BrPMPro in the field of agriculture, as a natural pesticide and insecticide.
10. Investigation of the mechanism of action of BrPMPro and its interaction with cellular proteins and enzymes.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.01604 g/mol

Monoisotopic Mass

284.01604 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-26-2023

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